7-deaza-8-chloro-cAMP
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Overview
Description
7-deaza-8-chloro-cAMP is a nucleoside 3',5'-cyclic phosphate that is 7-deaza-cAMP substituted at position 8 by a chloro group. It is a N-glycosylpyrrolopyrimidine, a nucleoside 3',5'-cyclic phosphate, a ribonucleotide and an organochlorine compound. It derives from a tubercidin.
Scientific Research Applications
Nucleoside Synthesis and Modification
Research has demonstrated various methods for synthesizing modified nucleosides, including derivatives similar to 7-deaza-8-chloro-cAMP. For instance, Elliott and Montgomery (1978) detailed a synthesis process for 1-deaza-6-thioguanosine and 1-deaza-6-(methylthio)guanosine from 2-amino-6-chloro-1-deazapurine, indicating the potential for creating a range of modified nucleosides for various applications (Elliott & Montgomery, 1978).
DNA Stability and Polymerase Incorporation
Eremeeva et al. (2016) explored the influence of modified nucleosides, including 7-deaza derivatives, on DNA duplex stability and DNA polymerase incorporation properties. Their study showed that stable duplex formation and synthesis of long DNA constructs were successful with combinations of modified nucleosides, highlighting the utility of these modifications in genetic research (Eremeeva et al., 2016).
Anticancer and Antiviral Properties
The research has also indicated potential therapeutic applications for this compound derivatives. Siddiqi et al. (1995) studied 3-deaza- and 7-deaza-5'-noraristeromycin and their antiviral properties. They found that while these compounds displayed some antiviral activity, their potency varied, suggesting a need for further exploration in this area (Siddiqi et al., 1995). Similarly, Wierzchowski, Antosiewicz, and Shugar (2014) discussed the use of 8-azapurines and their 7-deaza congeners as fluorescent probes in enzymatic research, which can be crucial in studying cancer cell mechanisms (Wierzchowski et al., 2014).
Protein Kinase Inhibition
Lamb and Steinberg (2002) explored the effects of 8-chloro-cAMP and its analogs on protein kinase A (PKA) regulatory subunit expression. Their findings suggest potential applications in understanding and manipulating PKA-related processes in cells, which can be relevant in cancer research and therapy (Lamb & Steinberg, 2002).
Synergistic Effects with Other Anticancer Agents
Tortora et al. (1997) demonstrated that 8-Cl-cAMP, when used in conjunction with other anticancer drugs like paclitaxel or cisplatin, showed a synergistic effect in inhibiting cancer cell growth. This finding is significant for developing combination therapies in cancer treatment (Tortora et al., 1997).
Properties
Molecular Formula |
C11H12ClN4O6P |
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Molecular Weight |
362.66 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-6-(4-amino-6-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C11H12ClN4O6P/c12-6-1-4-9(13)14-3-15-10(4)16(6)11-7(17)8-5(21-11)2-20-23(18,19)22-8/h1,3,5,7-8,11,17H,2H2,(H,18,19)(H2,13,14,15)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
OXPRCSNQDJNURK-IOSLPCCCSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C(=CC4=C(N=CN=C43)N)Cl)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C(=CC4=C(N=CN=C43)N)Cl)O)OP(=O)(O1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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